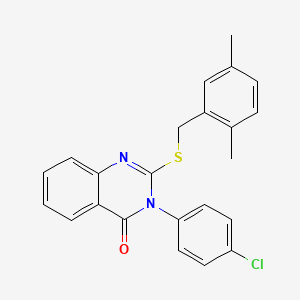

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorphenyl)-2-((2,5-Dimethylbenzyl)thio)-4(3H)-quinazolinon ist eine komplexe organische Verbindung, die zur Quinazolinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Quinazolinon-Kern umfasst, der mit einer 4-Chlorphenylgruppe und einer 2,5-Dimethylbenzylthiogruppe substituiert ist. Quinazolinone sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-2-((2,5-Dimethylbenzyl)thio)-4(3H)-quinazolinon umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet die Kondensation von 4-Chloroanilin mit Anthranilsäure zur Bildung des Quinazolinon-Kerns. Dieser Zwischenprodukt wird dann unter basischen Bedingungen einer nukleophilen Substitutionsreaktion mit 2,5-Dimethylbenzylthiol unterzogen, um die Thioethergruppe einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-2-((2,5-Dimethylbenzyl)thio)-4(3H)-quinazolinon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioethergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, mit Reduktionsmitteln wie Palladium auf Kohle (Pd/C) und Wasserstoffgas zu einem Amin reduziert werden.

Substitution: Das Chloratom am Phenylring kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Palladium auf Kohle (Pd/C), Wasserstoffgas.

Substitution: Nukleophile wie Amine, Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Aktivitäten.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-2-((2,5-Dimethylbenzyl)thio)-4(3H)-quinazolinon ist nicht vollständig geklärt, wird aber angenommen, dass er Interaktionen mit bestimmten molekularen Zielstrukturen beinhaltet. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an wichtigen biologischen Signalwegen beteiligt sind. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Chlorphenyl)-2-((2,5-Dimethylbenzyl)thio)-4(3H)-quinazolinon: Aufgrund seiner spezifischen Substitutionen einzigartig.

4-Chlorphenylquinazolinon: Es fehlt die Thioethergruppe, was zu unterschiedlichen biologischen Aktivitäten führt.

2,5-Dimethylbenzylthioquinazolinon: Es fehlt die Chlorphenylgruppe, was zu Variationen in seiner chemischen Reaktivität und Anwendung führt.

Einzigartigkeit

3-(4-Chlorphenyl)-2-((2,5-Dimethylbenzyl)thio)-4(3H)-quinazolinon zeichnet sich durch die Kombination einer Chlorphenylgruppe und einer Dimethylbenzylthiogruppe aus, die einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

CAS-Nummer |

760203-10-9 |

|---|---|

Molekularformel |

C23H19ClN2OS |

Molekulargewicht |

406.9 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19ClN2OS/c1-15-7-8-16(2)17(13-15)14-28-23-25-21-6-4-3-5-20(21)22(27)26(23)19-11-9-18(24)10-12-19/h3-13H,14H2,1-2H3 |

InChI-Schlüssel |

YCYZMRCMPJUIQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12029873.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12029880.png)

![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12029881.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12029890.png)

![2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12029898.png)

![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12029906.png)

![3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12029913.png)

![2-{[5-{4-[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]butyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12029921.png)

![(5Z)-3-cyclohexyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12029928.png)

![Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029961.png)